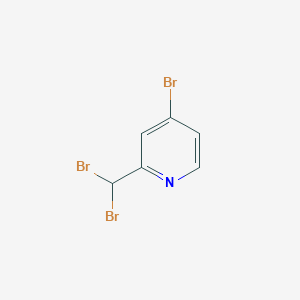

Pyridine, 4-bromo-2-(dibromomethyl)-

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netucc.edu.co Its structure is present in a vast number of natural products, including alkaloids and vitamins, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. researchgate.netacs.org The nitrogen atom in the ring imparts unique properties, such as acting as a hydrogen bond acceptor and a base, which are crucial for molecular interactions with biological targets. rsc.org This has led to the incorporation of the pyridine motif into thousands of approved drugs, where it often plays a key role in defining the molecule's pharmacological profile. researchgate.netucc.edu.co Beyond pharmaceuticals, pyridine derivatives are essential as ligands in transition metal catalysis, as building blocks in supramolecular chemistry, and as components in functional organic materials. mdpi.com

Role of Halogen Substituents in Directing Chemical Reactivity and Synthetic Strategies

The introduction of halogen substituents, such as bromine, onto the pyridine ring profoundly alters its chemical reactivity. Halogens are electron-withdrawing groups, which deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions challenging. researchgate.net However, this electronic perturbation simultaneously activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6). ucc.edu.cobenthambooks.com

Crucially, carbon-halogen bonds on a pyridine ring serve as versatile synthetic handles for a wide array of cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. This capability is fundamental to modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler, halogenated pyridine precursors. rsc.org Therefore, halopyridines are not just functional molecules in their own right but are key intermediates for creating diverse libraries of compounds for screening and development. researchgate.net

Specific Focus on Brominated Methylpyridines: A Research Rationale

Brominated methylpyridines are a particularly interesting subclass of halogenated pyridines because they possess two distinct points for chemical modification: the brominated ring position and the methyl group. The bromine atom on the ring provides a reliable site for cross-coupling reactions, as discussed previously. Concurrently, the methyl group can undergo its own set of transformations.

A common and powerful modification is the radical bromination of the methyl group itself, for instance using N-bromosuccinimide (NBS), to form a bromomethyl or dibromomethyl group. This process transforms the relatively inert methyl substituent into a reactive electrophilic center. A bromomethyl group is an excellent substrate for nucleophilic substitution, allowing the introduction of a wide variety of functional groups. The presence of both a ring bromo-substituent and a side-chain bromo-substituent offers orthogonal synthetic handles that can be addressed selectively, paving the way for the controlled, stepwise assembly of highly functionalized pyridine derivatives.

Overview of Current Research Challenges and Opportunities for Pyridine, 4-bromo-2-(dibromomethyl)-

A thorough review of the scientific literature reveals a significant gap in the study of Pyridine, 4-bromo-2-(dibromomethyl)- . There is a notable absence of dedicated research on its synthesis, characterization, and reactivity. This lack of information presents both a formidable challenge and a compelling opportunity for chemical research.

Research Challenges:

Synthesis: The primary challenge is the development of a selective and high-yielding synthesis for this specific tri-bromo isomer. The synthesis would likely start from 4-bromo-2-methylpyridine (B16423). The subsequent radical bromination of the methyl group must be controlled to favor the formation of the dibromomethyl product over the monobromomethyl or tribromomethyl analogues. Achieving this selectivity can be difficult and highly dependent on reaction conditions.

Characterization: Without established literature, the full spectroscopic and physical characterization of this compound remains to be performed.

Reactivity: The interplay between the three bromine atoms—one on the ring and two on the side chain—has not been explored. Determining conditions for the selective reaction of one site without affecting the others is a significant synthetic hurdle.

Research Opportunities:

The synthetic obscurity of Pyridine, 4-bromo-2-(dibromomethyl)- belies its potential as a highly versatile trifunctional building block.

Aldehyde Synthesis: The dibromomethyl group is a well-established precursor to an aldehyde functional group. researchgate.net Hydrolysis of the dibromomethyl group, for instance by refluxing in pyridine or using other methods, would yield 4-bromo-2-formylpyridine. researchgate.net This resulting bromo-aldehyde is a valuable intermediate, opening pathways to a vast array of subsequent transformations such as reductive aminations, Wittig reactions, and further oxidations or reductions.

Orthogonal Functionalization: The compound offers at least two distinct reactive sites that can be manipulated orthogonally. The C4-bromo position is primed for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups. researchgate.net The dibromomethyl group at C2 can be converted to an aldehyde. researchgate.net This orthogonality would permit a stepwise, controlled diversification of the pyridine scaffold, enabling the synthesis of complex molecules that would be difficult to access through other means. The development of such polyhalogenated building blocks is a continuing goal in synthetic methodology. ucc.edu.cobenthambooks.com

Compound Data

Interactive Data Table for Pyridine, 4-bromo-2-(dibromomethyl)-

Due to the lack of experimental data in the published literature for the specific compound of interest, the following table presents computed properties. These values are predictive and await experimental verification.

| Property | Value |

| Molecular Formula | C₆H₄Br₃N |

| Molecular Weight | 329.82 g/mol |

| IUPAC Name | 4-bromo-2-(dibromomethyl)pyridine |

| Canonical SMILES | C1=C(N=CC(=C1)Br)C(Br)Br |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(dibromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSGUKNYRSFDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Pyridine, 4 Bromo 2 Dibromomethyl

Strategic Precursor Selection and Initial Functionalization Pathways

The synthesis of 4-bromo-2-(dibromomethyl)pyridine logically commences with a precursor that simplifies the subsequent bromination steps. An ideal starting material would be a pyridine (B92270) derivative already possessing either the 4-bromo substituent or a 2-methyl group, which can then be functionalized.

A common and effective precursor is 2-methyl-4-aminopyridine (B1174260) . This compound can undergo a Sandmeyer-type reaction to introduce the bromo group at the 4-position. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid, followed by decomposition of the diazonium salt to yield 2-methyl-4-bromopyridine . google.com One patented method describes dissolving 2-methyl-4-aminopyridine in 48% hydrobromic acid, followed by the addition of bromine and then a sodium nitrite solution at low temperatures to achieve a high yield of 95%. google.com

Alternatively, one could start with 2-chloro-4-nitropyridine (B32982) . A multi-step synthesis involves a condensation reaction with diethyl malonate, followed by decarboxylation to yield 2-methyl-4-nitropyridine. The nitro group is then reduced to an amino group, for instance, through catalytic hydrogenation using Pd/C, to give 2-methyl-4-aminopyridine, which can then be converted to 2-methyl-4-bromopyridine as described above. google.com This pathway, while longer, offers a route from a different commercially available starting material.

Once 2-methyl-4-bromopyridine is obtained, the subsequent focus is the selective bromination of the 2-methyl group.

Regioselective Bromination Techniques for Pyridine Core and Alkyl Side Chains

Achieving the target structure of 4-bromo-2-(dibromomethyl)pyridine necessitates two distinct and highly selective bromination reactions: one on the methyl side chain and another on the pyridine ring itself. The order and methodology of these brominations are critical to avoid the formation of undesired isomers and byproducts.

Radical Bromination of 2-Methyl Group to Dibromomethyl Moiety

The conversion of a methyl group on a pyridine ring to a dibromomethyl group is typically achieved through a free radical bromination reaction. This type of reaction, often referred to as benzylic bromination in the context of aromatic rings, selectively targets the hydrogens on the carbon adjacent to the aromatic system. masterorganicchemistry.com

For pyridine derivatives, the reactivity of the methyl groups towards radical bromination can be influenced by their position on the ring. Studies have shown that the order of reactivity for picolines (methylpyridines) can vary, with some reports suggesting a reactivity order of 4-methyl > 2-methyl > 3-methyl. daneshyari.com This implies that the 2-methyl group is susceptible to radical bromination, though perhaps less so than a 4-methyl group. The reaction of 2-picoline with N-bromosuccinimide (NBS) has been reported to yield a mixture of mono- and di-substituted products. daneshyari.com

The standard conditions for this transformation involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl4) at elevated temperatures, often under reflux. commonorganicchemistry.comwikipedia.org The choice of solvent is crucial, as polar solvents can favor electrophilic ring bromination. daneshyari.com

Selective Bromination at the 4-Position of the Pyridine Ring

When the synthetic strategy begins with a precursor like 2-methylpyridine (B31789), the introduction of a bromine atom at the 4-position of the pyridine ring is required. This is an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an activating group, such as an amino group, can facilitate this reaction.

As mentioned in the precursor section, a highly effective method for introducing a bromine atom at the 4-position is through the Sandmeyer reaction starting from 2-methyl-4-aminopyridine. google.com Direct bromination of 2-methylpyridine would likely lead to a mixture of products with low regioselectivity.

In cases where direct bromination of the pyridine ring is necessary, the reaction conditions must be carefully controlled. The use of oleum (B3057394) (fuming sulfuric acid) and molecular bromine (Br2) is a known method for brominating pyridines, but it often requires high temperatures and can lead to a mixture of isomers. google.com

Optimization of Brominating Agents and Reaction Conditions

The efficiency and selectivity of the bromination steps are highly dependent on the choice of the brominating agent and the specific reaction conditions employed.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of bromine, which can enhance selectivity. masterorganicchemistry.comdaneshyari.com

For the radical bromination of the 2-methyl group, NBS is the reagent of choice. daneshyari.comcommonorganicchemistry.com The reaction is typically initiated by light or a radical initiator like AIBN or benzoyl peroxide. wikipedia.org The use of a non-polar solvent such as carbon tetrachloride or benzene favors the desired side-chain bromination over nuclear bromination. daneshyari.com The stoichiometry of NBS is critical; to achieve the dibromomethyl group, at least two equivalents of NBS are required.

NBS can also be used for electrophilic aromatic bromination, particularly for activated aromatic rings. commonorganicchemistry.comyoutube.com However, for less reactive rings like pyridine, harsher conditions or the presence of a strong acid catalyst may be necessary. youtube.com The choice of solvent plays a significant role; polar solvents like acetonitrile (B52724) or dimethylformamide tend to favor nuclear bromination. daneshyari.com

Table 1: Comparison of Bromination Conditions for Pyridine Derivatives

| Bromination Type | Reagent | Initiator/Catalyst | Solvent | Temperature | Outcome |

| Radical Side-Chain | NBS | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Reflux | Favors benzylic bromination |

| Electrophilic Ring | NBS | Acid Catalyst (e.g., H2SO4) | Acetonitrile, DMF | Varies | Favors nuclear bromination |

| Electrophilic Ring | Br2/Oleum | - | Oleum | High | Can lead to mixtures |

This table provides a general overview of reaction conditions and may require optimization for specific substrates.

While NBS is a workhorse for these transformations, other brominating agents can offer advantages in specific contexts.

For the bromination of the pyridine ring, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been identified as a highly effective reagent. google.com It is often used in the presence of an acid like sulfuric acid and can provide high selectivity. google.com A patent describes the use of DBDMH for the bromination of pyridine derivatives, noting that it can lead to the desired products with a low content of side products, making it suitable for large-scale production. google.com

Another alternative is a system consisting of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) . google.com This system generates bromine in situ, which can offer safety benefits over handling molecular bromine directly. nih.gov

For the side-chain bromination, while NBS is predominant, the use of molecular bromine under specific conditions (e.g., photochemical initiation) can also be employed, though it is often less selective. daneshyari.com

Table 2: Alternative Brominating Agents and Their Applications

| Brominating Agent | Application | Advantages |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Electrophilic ring bromination | High selectivity, suitable for large scale |

| HBr/H2O2 | Electrophilic ring bromination | In situ generation of bromine, improved safety |

| Molecular Bromine (Br2) | Radical side-chain & electrophilic ring | Readily available, but can be less selective and hazardous |

This table summarizes some alternative brominating systems.

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of Pyridine, 4-bromo-2-(dibromomethyl)- is typically achieved through a multi-step process, beginning with a more readily available pyridine precursor. A common and logical synthetic route commences with 4-bromo-2-methylpyridine (B16423), which is then subjected to a free-radical bromination of the methyl group.

A key starting material, 4-bromo-2-methylpyridine, can be synthesized through various methods. One effective approach involves the diazotization of 2-methyl-4-aminopyridine. In this reaction, 2-methyl-4-aminopyridine is treated with hydrogen bromide followed by the dropwise addition of bromine at low temperatures. Subsequently, a sodium nitrite solution is added to form the diazonium salt, which then decomposes to yield 4-bromo-2-methylpyridine with a high yield of approximately 95%. chemicalbook.com Another patented method describes the synthesis of 2-methyl-4-bromopyridine starting from the condensation of diethyl malonate and a 2-chloro-4-nitropyridine derivative, followed by decarboxylation and subsequent reduction of the nitro group to an amino group, which is then converted to the bromo-derivative. google.com

Once 4-bromo-2-methylpyridine is obtained, the next critical step is the dibromination of the 2-methyl group to form the target compound, Pyridine, 4-bromo-2-(dibromomethyl)-. While a direct protocol for this specific transformation is not extensively documented in readily available literature, it can be inferred from general principles of benzylic bromination. This reaction is typically carried out using a free-radical initiator and a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often under photochemical or thermal initiation. The reaction proceeds through a free radical mechanism at the benzylic position (the methyl group attached to the pyridine ring). The use of two equivalents of NBS would theoretically lead to the desired dibrominated product.

An alternative convergent strategy could involve the synthesis of a di-brominated side-chain precursor which is then used to form the pyridine ring. However, the more linear approach starting from 4-bromo-2-methylpyridine is generally more straightforward and relies on well-established reaction types.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield |

| Synthesis of 4-bromo-2-methylpyridine | 2-Methyl-4-aminopyridine | 1. HBr, Br2, -5°C; 2. NaNO2, 0°C; 3. NaOH | 4-Bromo-2-methylpyridine | ~95% chemicalbook.com |

| Dibromination of the methyl group | 4-Bromo-2-methylpyridine | N-Bromosuccinimide (2 eq.), radical initiator (e.g., AIBN), CCl4, reflux | Pyridine, 4-bromo-2-(dibromomethyl)- | Not specified |

Methodologies for Purity Enhancement and Scale-Up Considerations

The purification of the final product, Pyridine, 4-bromo-2-(dibromomethyl)-, is crucial to remove any unreacted starting materials, mono-brominated byproducts, and other impurities. Standard laboratory purification techniques are applicable.

Purity Enhancement:

Chromatography: Column chromatography is a highly effective method for separating the desired dibrominated product from the starting material and any mono-brominated or tri-brominated impurities. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely provide good separation. The progress of the separation can be monitored by thin-layer chromatography. chemicalbook.com

Crystallization: If the product is a solid at room temperature, crystallization can be an effective purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and would need to be determined empirically.

Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate compounds based on their boiling points. Given the likely high boiling point of the target compound, vacuum distillation would be necessary to prevent decomposition.

Scale-Up Considerations:

Scaling up the synthesis of Pyridine, 4-bromo-2-(dibromomethyl)- from the laboratory to an industrial scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions: The radical bromination step can be highly exothermic and requires careful temperature control to prevent runaway reactions. On a large scale, efficient heat exchange systems are necessary. The use of potentially hazardous solvents like carbon tetrachloride is often avoided in industrial processes due to safety and environmental concerns; alternative solvents would need to be investigated and optimized.

Reagent Handling: The handling of bromine and other corrosive reagents like hydrogen bromide requires specialized equipment and safety protocols to protect workers and the environment.

Work-up and Isolation: The work-up procedure following the reaction, which may involve quenching excess reagents and phase separations, needs to be scalable. Large-scale extraction and filtration equipment would be required.

Purification: While chromatography is effective on a small scale, it can be expensive and time-consuming for large quantities. Industrial-scale purification would likely favor crystallization or distillation due to lower costs and higher throughput. Process optimization would focus on developing a robust crystallization procedure that consistently yields a product of the desired purity. google.com

Process Safety: A thorough hazard analysis of each step is essential before scaling up. This includes evaluating the thermal stability of intermediates and the final product, as well as the potential for hazardous by-product formation.

| Purification/Scale-Up Aspect | Methodology | Key Considerations |

| Purity Enhancement | Column Chromatography | Effective for separation of byproducts, choice of eluent is critical. chemicalbook.com |

| Crystallization | Potentially efficient for solid products, solvent selection is key. | |

| Distillation | Suitable for liquid products, likely requires vacuum. | |

| Scale-Up | Reaction Control | Management of exotherms in bromination, efficient heat exchange. |

| Reagent and Solvent Choice | Avoiding hazardous materials like CCl4, optimizing for safety and cost. | |

| Product Isolation | Scalable extraction and filtration methods. | |

| Large-Scale Purification | Preference for crystallization or distillation over chromatography. google.com |

Computational and Theoretical Investigations of Pyridine, 4 Bromo 2 Dibromomethyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the intrinsic properties of "Pyridine, 4-bromo-2-(dibromomethyl)-" at the atomic level. These methods allow for the accurate prediction of various molecular parameters, offering a theoretical framework to complement and guide experimental studies.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

The electronic behavior of "Pyridine, 4-bromo-2-(dibromomethyl)-" is primarily dictated by the distribution and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they represent the frontier orbitals, which are key to understanding the molecule's reactivity.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For "Pyridine, 4-bromo-2-(dibromomethyl)-", the presence of electronegative bromine atoms and the pyridine (B92270) ring's nitrogen atom significantly influences the energies and localizations of these frontier orbitals. The lone pair of electrons on the nitrogen atom contributes to the HOMO, while the π* orbitals of the pyridine ring and the σ* orbitals of the C-Br bonds are major contributors to the LUMO.

Table 1: Calculated Frontier Orbital Energies for Pyridine, 4-bromo-2-(dibromomethyl)-

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Note: These values are representative and would be obtained from DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311+G(d,p)).

Molecular Geometry Optimization and Conformational Landscapes

Determining the most stable three-dimensional arrangement of atoms in "Pyridine, 4-bromo-2-(dibromomethyl)-" is achieved through molecular geometry optimization. This computational process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface.

The presence of the dibromomethyl group introduces rotational flexibility around the C-C bond connecting it to the pyridine ring. This can lead to different conformers with varying energies. A thorough conformational analysis is necessary to identify the global minimum energy conformation and any other low-energy conformers that might be present at room temperature. Such analyses reveal the preferred spatial orientation of the dibromomethyl group relative to the pyridine ring, which can have significant implications for the molecule's reactivity and intermolecular interactions. The flattened boat conformation is a common feature in dihydropyridine rings, and its specific parameters can be determined with high accuracy through these calculations urfu.ru.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption)

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of "Pyridine, 4-bromo-2-(dibromomethyl)-".

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts for ¹H and ¹³C nuclei. These predictions are instrumental in assigning the signals in experimental NMR spectra. The accuracy of these predictions has been shown to be comparable to experimental values when using appropriate computational methods and reference standards nrel.govnih.gov. DFT methods are frequently employed for the calculation of NMR chemical shifts in substituted pyridines stenutz.euacs.orgnih.gov.

IR Frequencies: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in assigning the vibrational modes of the molecule, such as the stretching and bending of specific bonds. For instance, the characteristic C-Br stretching frequencies and the pyridine ring vibrations can be precisely identified. Theoretical IR spectra can be generated to compare directly with experimental data arxiv.org.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide information about the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This is crucial for understanding the photophysical properties of the compound researchgate.netsharif.edu.

Table 2: Predicted Spectroscopic Data for Pyridine, 4-bromo-2-(dibromomethyl)-

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (C4-Br) | ~120 ppm |

| ¹H NMR Chemical Shift (-CHBr₂) | ~6.5 ppm |

| IR Frequency (C-Br stretch) | ~650 cm⁻¹ |

Note: These are estimated values based on computational studies of similar brominated pyridine compounds.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions involving "Pyridine, 4-bromo-2-(dibromomethyl)-". By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways and understand the factors that control the reaction's outcome.

Transition State Characterization and Activation Energies

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). Computational methods can be used to locate and characterize the geometry of these transition states. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. For "Pyridine, 4-bromo-2-(dibromomethyl)-", this could involve, for example, nucleophilic substitution reactions at the dibromomethyl carbon or reactions involving the pyridine ring. Computational studies have become increasingly important in elucidating complex organic reaction mechanisms rsc.orgresearchgate.net.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| S_N2 at -CHBr₂ | 22.5 |

Note: These are illustrative values for a hypothetical reaction with a generic nucleophile, demonstrating the type of data obtained from transition state calculations.

Solvent Effects on Reaction Energetics

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and interactions of molecules over time. For a molecule like Pyridine, 4-bromo-2-(dibromomethyl)-, MD simulations could provide significant insights into its conformational dynamics and intermolecular interactions, which are fundamental to its chemical behavior.

Dynamic Behavior and Conformational Analysis

The primary focus of MD simulations for this compound would be the conformational flexibility of the 2-(dibromomethyl) group. The rotation around the single bond connecting the dibromomethyl carbon to the pyridine ring is a key dynamic feature. MD simulations can map the potential energy surface associated with this rotation, identifying low-energy conformations and the energy barriers between them. This information is critical as the spatial orientation of the bromine atoms can significantly influence the molecule's steric and electronic properties, affecting how it interacts with other molecules or surfaces.

Intermolecular Interactions

MD simulations are also exceptionally useful for studying how Pyridine, 4-bromo-2-(dibromomethyl)- interacts with its environment. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the bromine atoms are capable of forming halogen bonds—a type of non-covalent interaction where a halogen atom acts as an electrophilic species. The packing patterns of similar compounds, such as bromo- and dibromomethyl-substituted benzenes and naphthalenes, are often dominated by Br...Br contacts and C-H...Br hydrogen bonds nih.gov.

In a simulated environment (e.g., a simulation box filled with water or another solvent), MD can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute, which impacts solubility and reactivity.

Interaction Energetics: The strength and nature of interactions with other molecules, such as potential binding partners in a biological system.

Diffusion and Transport Properties: How the molecule moves within a medium over time.

These simulations are foundational in fields like drug discovery, where understanding the dynamic interaction between a small molecule and a biological target is essential mdpi.comnih.govmdpi.com.

Structure-Reactivity Relationship Modeling and Predictive Chemistry

Structure-reactivity relationship modeling uses computational methods to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For Pyridine, 4-bromo-2-(dibromomethyl)-, these models can predict its behavior in chemical reactions and guide the synthesis of new derivatives.

Density Functional Theory (DFT) for Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to calculate the electronic structure of molecules nih.govscirp.org. DFT calculations can provide a wealth of information about reactivity. For this compound, DFT would be used to compute several key descriptors that predict its chemical behavior.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability researchgate.net.

Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. For Pyridine, 4-bromo-2-(dibromomethyl)-, the MESP would likely show a negative potential around the pyridine nitrogen and positive potentials (σ-holes) on the bromine atoms, indicating sites for electrophilic and nucleophilic attack, respectively.

Global Reactivity Descriptors: DFT calculations can yield quantitative measures of reactivity such as chemical hardness, electronic chemical potential, and electrophilicity index mdpi.com. These descriptors help in comparing the reactivity of a series of related compounds. For instance, a DFT study on substituted 2,2'-bipyridines showed that bromine substitution altered calculated reactivity parameters like ionization potential and electronegativity researchgate.net.

These computational tools are instrumental in predicting the regioselectivity of reactions like electrophilic aromatic substitution on heterocyclic systems researchgate.netsemanticscholar.org. Computational studies on the halogenation of pyridines have shown that such methods can elucidate reaction pathways and explain observed differences in reactivity researchgate.netnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity or a specific chemical property researchgate.netmdpi.com. If a series of compounds related to Pyridine, 4-bromo-2-(dibromomethyl)- were synthesized and tested for a particular activity (e.g., enzyme inhibition), a QSAR model could be developed.

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies from DFT).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed activity nih.gov.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability nih.govnih.gov.

Such models are widely used to predict the properties of brominated compounds, such as brominated flame retardants, and to screen for potential biological activities or toxicities, thereby guiding synthetic efforts toward more potent or safer alternatives nih.govnih.gov.

Pyridine, 4 Bromo 2 Dibromomethyl As a Versatile Synthetic Intermediate and Reagent

Synthesis of Novel Polyfunctionalized Pyridine (B92270) Derivatives

The strategic placement of three distinct functional groups on the pyridine core allows for the synthesis of a variety of polyfunctionalized derivatives. The dibromomethyl group, in particular, serves as a masked aldehyde, which can be unveiled or transformed into other functionalities, while the bromo substituent at the 4-position is primed for cross-coupling reactions.

Derivatives with Aldehyde and Carboxylic Acid Functionalities

The dibromomethyl group is a synthetic equivalent of a formyl group. Its conversion to an aldehyde, 4-Bromo-pyridine-2-carbaldehyde , can be readily achieved through hydrolysis. This reaction is typically performed under aqueous conditions, sometimes facilitated by a base or a salt like calcium carbonate or silver nitrate (B79036). organic-chemistry.orgacs.org For instance, a general method involves treating the dibromomethyl compound with silver nitrate in aqueous DMSO to yield the corresponding aldehyde. acs.org

Once the aldehyde is formed, it can be further oxidized to the corresponding carboxylic acid, 4-Bromopyridine-2-carboxylic acid . Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be employed for this transformation. guidechem.comchembk.com The synthesis of 4-Bromopyridine-2-carboxylic acid has been reported via the direct oxidation of 4-bromo-2-methylpyridine (B16423) with potassium permanganate, a process that underscores the stability of the 4-bromo-pyridine scaffold to strong oxidizing conditions. guidechem.comchembk.com A two-step approach from Pyridine, 4-bromo-2-(dibromomethyl)- via the aldehyde intermediate is a highly plausible and controllable route to the carboxylic acid derivative.

| Compound Name | Molecular Formula | CAS Number | Synthetic Route from Parent Compound |

|---|---|---|---|

| 4-Bromo-pyridine-2-carbaldehyde | C6H4BrNO | 14761472 (CID) | Hydrolysis of the dibromomethyl group |

| 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | 30766-03-1 | Oxidation of 4-Bromo-pyridine-2-carbaldehyde |

Access to Pyridine-Based Nitriles and Other Nitrogen Heterocycles

The versatility of the aldehyde derivative extends to the synthesis of nitrogen-containing functional groups and new heterocyclic systems. A pyridine-based nitrile, 4-Bromo-2-cyanopyridine , can be synthesized from the intermediate aldehyde. A standard, high-yielding method involves the conversion of the aldehyde to an aldoxime using hydroxylamine, followed by dehydration with reagents like acetic anhydride, thionyl chloride, or phosphorus pentoxide.

Furthermore, the reactive handles on the parent compound facilitate the construction of more elaborate nitrogen heterocycles. The bromine atom at the 4-position is particularly useful for palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with various boronic acids can introduce aryl or heteroaryl substituents, leading to biaryl structures that can be precursors for fused heterocyclic systems. nih.govresearchgate.net Similarly, Sonogashira coupling with terminal alkynes introduces an alkynyl moiety, a versatile functional group for subsequent cyclization reactions to form heterocycles like indoles or quinolines. researchgate.netnih.gov Research on the synthesis of nonsymmetrical bisazolyl pyridines has utilized 4-bromo-2,6-difluoropyridine, where the 4-bromo position serves as a key site for palladium-catalyzed functionalization, demonstrating the utility of this substitution pattern in building complex ligands. researchgate.net

Formation of Alkenes and Alkynes from the Dibromomethyl Group

The dibromomethyl group serves as a valuable precursor for the introduction of carbon-carbon double and triple bonds at the 2-position of the pyridine ring.

Alkenes : While direct conversion from the dibromomethyl group is possible, a more common and controllable route proceeds via the intermediate aldehyde, 4-Bromo-pyridine-2-carbaldehyde. The aldehyde can then undergo a variety of olefination reactions, most notably the Wittig reaction. By reacting the aldehyde with a suitable phosphorus ylide (R-CH=PPh₃), a wide range of substituted alkenes can be synthesized with the general structure 4-bromo-2-(alkenyl)pyridine.

Alkynes : A powerful method for converting aldehydes to terminal alkynes is the Corey-Fuchs reaction . organic-chemistry.orgwikipedia.orgchemeurope.com This two-step process begins with the reaction of 4-Bromo-pyridine-2-carbaldehyde with a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide, which produces a 1,1-dibromoalkene intermediate. wikipedia.org This intermediate is then treated with a strong base, such as n-butyllithium, which induces elimination and metal-halogen exchange to furnish the terminal alkyne, 4-Bromo-2-ethynylpyridine . organic-chemistry.orgchemeurope.comtcichemicals.com This alkyne is a key building block for further transformations, including cross-coupling reactions or click chemistry.

Application in the Construction of Complex Heterocyclic and Polycyclic Systems

The orthogonal reactivity of the functional groups in Pyridine, 4-bromo-2-(dibromomethyl)- makes it an ideal scaffold for the stepwise construction of complex molecules. The C4-bromo atom readily participates in palladium-catalyzed cross-coupling reactions, while the C2-dibromomethyl group can be converted into a range of other functionalities.

This dual reactivity allows for the programmed assembly of polycyclic and complex heterocyclic systems. For example, a synthetic strategy could first involve a Suzuki or Sonogashira coupling at the 4-position to introduce a new aryl or alkynyl group. organic-chemistry.orgwikipedia.org The dibromomethyl group, stable under these conditions, can then be hydrolyzed to the aldehyde in a subsequent step. This aldehyde can then undergo intramolecular cyclization with a suitably positioned nucleophile on the group introduced at C4, leading to the formation of fused ring systems. The pyridine nitrogen itself can direct metallation or act as a coordinating site, further influencing the molecule's reactivity and enabling the construction of intricate three-dimensional structures.

Development of New Reagents or Catalysts Incorporating the Pyridine, 4-bromo-2-(dibromomethyl)- Moiety

Pyridine and its derivatives are fundamental components of many ligands used in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. wikipedia.orgresearchgate.net Pyridine, 4-bromo-2-(dibromomethyl)- is a promising platform for the design of novel ligands, reagents, or catalysts.

The compound can be elaborated into multidentate ligands. For instance, the dibromomethyl group can be converted into other donor groups, such as phosphines (via reaction with a phosphide) or amines (via nucleophilic substitution). The C4-bromo position offers a handle for attaching the ligand to a solid support, creating a heterogeneous catalyst, or for linking it to other ligand fragments to build a larger, more complex chelating system. For example, a Suzuki coupling at the 4-position could introduce another coordinating heterocycle, while transformation of the dibromomethyl group could install a third donor site, leading to the formation of pincer-type ligands which are valuable in catalysis.

Strategies for Divergent Synthesis Using the Compound's Multifunctionality

Divergent synthesis aims to generate a library of structurally diverse compounds from a single, highly functionalized starting material. Pyridine, 4-bromo-2-(dibromomethyl)- is exceptionally well-suited for such strategies due to its three distinct points of reactivity.

A divergent approach would involve the selective and sequential manipulation of these sites. The general order of reactivity often sees the dibromomethyl group transformed first, followed by cross-coupling at the aryl bromide position, although the reverse is also possible depending on the chosen reagents and conditions.

Illustrative Divergent Pathways:

Pathway A (Functionalization via Aldehyde):

Step 1: Hydrolyze the dibromomethyl group to 4-Bromo-pyridine-2-carbaldehyde .

Step 2 (Divergence):

React the aldehyde with various nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

Perform a Wittig reaction to generate a family of alkenes.

Execute a Corey-Fuchs reaction to produce the terminal alkyne.

Step 3: Each of these products retains the C4-bromo group, which can then undergo Suzuki, Sonogashira, or other cross-coupling reactions to introduce a second point of diversity.

Pathway B (Functionalization via Cross-Coupling):

Step 1: Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki) at the C4-position with a library of boronic acids.

Step 2 (Divergence): The resulting 4-aryl-2-(dibromomethyl)pyridine derivatives can then be subjected to various transformations at the dibromomethyl position:

Hydrolysis to the corresponding 4-aryl-pyridine-2-carbaldehydes.

Direct substitution of the bromines with nucleophiles.

The pyridine nitrogen adds another layer of control. It can be protonated or quaternized, which alters the electronic properties of the ring and can affect the reactivity of the other substituents. It can also coordinate to a metal catalyst, potentially directing reactions to a specific site. This strategic interplay between the functional groups enables the generation of a vast chemical space from a single, versatile precursor.

Advanced Analytical Methodologies for Research and Monitoring Non Clinical

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and by-products.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a molecule like "Pyridine, 4-bromo-2-(dibromomethyl)-", GC-MS can provide information on its purity and molecular weight, and its fragmentation pattern can help confirm the structure. The presence of bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

A hypothetical GC-MS analysis would involve optimizing several parameters to achieve good separation and detection.

Table 1: Hypothetical GC-MS Parameters

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Column | HP-5ms (or similar non-polar) | Separation based on boiling point and polarity. |

| Injector Temperature | 250 - 280 °C | Ensures complete volatilization of the sample. |

| Oven Program | Initial 100°C, ramp to 300°C | Separates compounds with different boiling points. |

| Carrier Gas | Helium | Inert gas to move the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragments. |

| MS Detector | Quadrupole or Ion Trap | Scans and detects mass-to-charge ratios of fragments. |

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. For "Pyridine, 4-bromo-2-(dibromomethyl)-", reverse-phase HPLC would likely be the method of choice.

Advanced detectors enhance the information obtained from an HPLC separation. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide the UV-Vis spectrum of the compound, offering clues about its chromophoric structure. Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information, similar to GC-MS but for non-volatile compounds.

Table 2: Hypothetical HPLC Parameters

| Parameter | Example Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard reverse-phase for non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | Elutes compounds by varying the solvent polarity. |

| Detector | DAD (200-400 nm) & MS | DAD for spectral confirmation; MS for mass identification. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard columns. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

Electrochemical Analysis for Redox Properties (e.g., Voltammetry)

Electrochemical methods like cyclic voltammetry can be employed to study the oxidation and reduction properties of "Pyridine, 4-bromo-2-(dibromomethyl)-". The presence of the electron-withdrawing bromine atoms and the pyridine (B92270) ring suggests the compound will have distinct electrochemical behavior. Studies on pyridine and its derivatives show that they can be electrochemically reduced in non-aqueous solvents like acetonitrile. univ-lyon1.fr The reduction potentials would be influenced by the number and position of the bromo substituents.

The general setup for such an analysis involves a three-electrode system in a suitable solvent with a supporting electrolyte.

Table 3: Potential Voltammetry Experimental Setup

| Component | Example Specification | Purpose |

|---|---|---|

| Working Electrode | Glassy Carbon or Platinum | Provides the surface for the redox reactions. |

| Reference Electrode | Ag/AgCl or SCE | Provides a stable potential for reference. |

| Counter Electrode | Platinum wire | Completes the electrical circuit. |

| Solvent | Acetonitrile | A common non-aqueous solvent for electrochemistry. |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) | Ensures conductivity of the solution. |

By scanning the potential, a voltammogram is produced that can reveal the potentials at which the compound is oxidized or reduced. While specific data for the target compound is not available, related studies on the electrochemistry of pyridinium (B92312) have been conducted to understand its redox pathways. wpmucdn.com Research has also been performed on the electrochemical bromination of pyridine derivatives. nih.gov

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic one, provide the most comprehensive sample characterization. As mentioned, LC-MS and GC-MS are primary examples. Another powerful technique would be HPLC coupled to a Nuclear Magnetic Resonance (NMR) detector (LC-NMR). This would allow for the direct acquisition of NMR spectra for each compound separated by the HPLC, providing unambiguous structural elucidation of the main compound and any impurities present in the sample. These advanced methods are critical in research for confirming the synthesis of new chemical entities and for detailed impurity profiling.

Environmental Chemistry Aspects of Halogenated Pyridine Derivatives Academic Perspective

Photochemical and Chemical Degradation Pathways

The degradation of "Pyridine, 4-bromo-2-(dibromomethyl)-" in the environment is expected to be driven by photochemical and chemical processes. The presence of a pyridine (B92270) ring, a bromo-substituent on the ring, and a dibromomethyl group introduces multiple reactive sites.

Photochemical Degradation:

Sunlight is a primary driver of chemical transformation in the environment. rsc.org The photochemical degradation of "Pyridine, 4-bromo-2-(dibromomethyl)-" is anticipated to proceed through several mechanisms, influenced by the absorption of ultraviolet (UV) radiation.

Direct Photolysis : The pyridine ring and the bromine substituents are chromophores that can absorb environmental UV radiation. Brominated aromatic compounds are known to have high photochemical reactivity due to the "heavy atom" effect of bromine, which can enhance light absorption and the quantum yield of the reaction. microbe.com Direct absorption of photons can lead to the cleavage of the carbon-bromine (C-Br) bonds. The C-Br bond in the dibromomethyl group is particularly susceptible to photolytic cleavage, likely more so than the C-Br bond on the aromatic ring, due to its benzylic-like position which can stabilize a radical intermediate. The process would involve homolytic cleavage to produce a pyridyl radical and a bromine radical. Studies on other brominated flame retardants have shown that consecutive debromination is a primary degradation pathway under simulated sunlight. researchgate.net

Indirect Photolysis : In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. Upon absorbing sunlight, DOM can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydrated electrons (eₐₒ⁻). These reactive species can then attack the pyridine compound. The pyridine ring is susceptible to attack by hydroxyl radicals, which is a major degradation pathway for many organic pollutants in aquatic and atmospheric systems.

The expected primary photochemical degradation steps for "Pyridine, 4-bromo-2-(dibromomethyl)-" are the sequential loss of bromine atoms from the dibromomethyl group, followed by further oxidation of the resulting aldehyde or alcohol, and slower degradation of the brominated pyridine ring itself.

Chemical Degradation:

Hydrolysis : The dibromomethyl group is expected to be the most reactive site for hydrolysis. Similar to benzylic halides, the carbon atom is susceptible to nucleophilic attack by water. rsc.orgcopernicus.org This reaction would proceed via a stepwise substitution of the bromine atoms with hydroxyl groups, forming an unstable gem-diol which would subsequently dehydrate to form 4-bromo-2-pyridinecarboxaldehyde. This aldehyde could then undergo further oxidation. The rate of hydrolysis is generally influenced by pH and temperature. microbe.com The C-Br bond on the pyridine ring is more resistant to hydrolysis due to its attachment to an sp²-hybridized carbon and the deactivating effect of the electronegative nitrogen atom in the aromatic system.

Abiotic Transformation Mechanisms in Aquatic and Atmospheric Systems

The transformation of "Pyridine, 4-bromo-2-(dibromomethyl)-" in the environment will be governed by abiotic (non-biological) processes that differ between aquatic and atmospheric compartments.

Aquatic Systems:

In aquatic environments, the primary abiotic transformation mechanisms are hydrolysis and photolysis.

Hydrolysis : As previously mentioned, the hydrolysis of the dibromomethyl group is a likely and significant transformation pathway. The half-life for this process will depend on environmental conditions such as pH and temperature. For instance, the hydrolysis of 2-(bromomethyl)pyridine (B1332372) to its corresponding alcohol can be achieved under mild basic conditions. nih.gov The resulting 4-bromo-2-pyridinecarboxaldehyde is more water-soluble and may be more susceptible to further degradation.

Photolysis in Water : In sunlit surface waters, direct photolysis is expected to be a significant dissipation pathway. microbe.com The quantum yield for brominated aromatic compounds can be significant, leading to relatively rapid degradation. microbe.com For example, a brominated aromatic pharmaceutical was found to have a near-surface photolysis half-life of 2.1 - 3.0 hours under midday summer sunlight conditions, with a quantum yield of 0.015 in neutral aqueous solution. microbe.com The presence of natural organic matter can have a dual role, acting as a photosensitizer to accelerate degradation, but also as a light screener, which can reduce the rate of direct photolysis. microbe.com

Table 1: Predicted Abiotic Transformation Pathways in Aquatic Systems

| Transformation Pathway | Reactive Site | Primary Products (Predicted) | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Dibromomethyl group | 4-bromo-2-pyridinecarboxaldehyde, Bromide ions | pH, Temperature |

| Direct Photolysis | Dibromomethyl group, Pyridine ring C-Br bond | 4-bromo-2-(monobromomethyl)pyridine, 4-bromo-2-pyridinemethanol, Pyridyl radicals | Light intensity, Wavelength |

| Indirect Photolysis | Pyridine ring, Side chain | Hydroxylated and oxidized derivatives | Concentration of DOM, Nitrates |

Atmospheric Systems:

If volatilized into the atmosphere, "Pyridine, 4-bromo-2-(dibromomethyl)-" would be subject to gas-phase reactions, primarily with hydroxyl radicals (•OH).

Reaction with Hydroxyl Radicals (•OH) : The reaction with photochemically generated •OH radicals is the dominant removal process for most organic compounds in the troposphere. The rate of this reaction is a key determinant of the atmospheric lifetime of a compound. For pyridine, the reaction with •OH radicals is relatively fast. Based on data for similar aromatic compounds, the atmospheric lifetime of our target compound with respect to this reaction is likely to be on the order of days. The reaction can involve •OH addition to the aromatic ring or H-atom abstraction from the methyl group.

Atmospheric Photolysis : Direct photolysis in the gas phase can also occur if the compound absorbs light in the actinic region (>290 nm). Many brominated compounds are susceptible to photolysis, which would lead to the cleavage of C-Br bonds.

Table 2: Estimated Atmospheric Degradation Parameters for Related Compounds

| Compound | Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-life |

|---|---|---|---|

| Pyridine | + •OH | ~5.0 x 10⁻¹² | ~2.3 days |

| Toluene | + •OH | 5.63 x 10⁻¹² | ~2 days |

Data is for related compounds and serves as an estimation. The atmospheric lifetime is calculated assuming an average global •OH concentration of 1 x 10⁶ molecules/cm³.

Methodologies for Studying Environmental Fate in Research Settings

To experimentally determine the environmental fate of "Pyridine, 4-bromo-2-(dibromomethyl)-", a combination of laboratory and field-based studies would be employed.

Laboratory Studies :

Hydrolysis Rate Determination : Batch experiments are conducted in sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9) and temperatures to determine the hydrolysis rate constants and half-lives, following OECD Guideline 111.

Photodegradation Studies : A collimated beam apparatus with a xenon or mercury lamp is used to simulate sunlight. The quantum yield is determined by co-irradiating the target compound with a chemical actinometer whose light absorption and photoreactivity are well-characterized. researchgate.net Product identification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

Atmospheric Degradation Rate Measurement : The reaction rate with •OH radicals is measured in environmental simulation chambers or flow tubes. The decay of the target compound is monitored over time in the presence of a known concentration of •OH radicals, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Mesocosm and Field Studies :

Aquatic Mesocosms : These are controlled, outdoor experimental systems that simulate a natural aquatic environment. They are used to study the fate and transport of a chemical under more realistic conditions, accounting for partitioning to sediment, photodegradation, and other processes.

Passive Sampling : In field studies, passive samplers can be deployed in water bodies or in the air to determine the environmental concentration of the compound and its degradation products over time, providing insights into its real-world persistence and transport.

Table 3: Common Analytical Techniques for Environmental Fate Studies

| Technique | Application | Information Obtained |

|---|---|---|

| GC-MS | Analysis of volatile and semi-volatile organic compounds in air, water, and soil extracts. | Identification and quantification of the parent compound and its degradation products. |

| HPLC-MS/MS | Analysis of non-volatile and polar organic compounds in aqueous samples. | Highly sensitive and selective quantification and structural elucidation of transformation products. |

| NMR Spectroscopy | Structural elucidation of unknown degradation products. | Detailed molecular structure of isolated transformation products. |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Measurement of bromide ion release. | Stoichiometric analysis of dehalogenation reactions. |

Future Research Directions and Unexplored Avenues for Pyridine, 4 Bromo 2 Dibromomethyl

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of Pyridine (B92270), 4-bromo-2-(dibromomethyl)- and its derivatives should prioritize environmentally benign methods. Traditional halogenation processes often rely on harsh reagents and produce significant waste. rsc.org Green chemistry offers a pathway to mitigate these issues through safer, more efficient, and atom-economical routes.

Future research could focus on:

Catalyst-Free Bromination: Investigating the use of greener brominating agents like N-bromosuccinimide (NBS) or stable, solid bromide/bromate reagents could eliminate the need for hazardous liquid bromine. rsc.org These reactions can often be performed under milder conditions, sometimes using mechanochemistry (grinding) which reduces or eliminates the need for solvents. researchgate.net

Photochemical Synthesis: Visible-light-induced reactions represent a powerful tool in green chemistry. mdpi.com Research could explore the selective radical bromination of the methyl group on a 4-bromo-2-methylpyridine (B16423) precursor using photoredox catalysis. This approach avoids high temperatures and toxic reagents, offering a more sustainable pathway.

Flow Chemistry: Continuous flow reactors provide enhanced safety, better heat and mass transfer, and the ability to handle hazardous intermediates in small, controlled volumes. Developing a multi-step flow synthesis, starting from a simple pyridine derivative, could enable a safer and more scalable production of Pyridine, 4-bromo-2-(dibromomethyl)-.

Biocatalysis: The use of enzymes, such as halogenases, for selective halogenation is a growing field. frontiersin.org While challenging, future research could aim to discover or engineer a halogenase capable of the specific bromination of the pyridine ring or the methyl group, operating in aqueous media and at ambient temperatures.

Development of Asymmetric Transformations

The introduction of chirality is fundamental to creating new therapeutic agents. The 2-(dibromomethyl) group on the pyridine ring is a prochiral center, offering a prime opportunity for asymmetric synthesis.

Unexplored avenues include:

Asymmetric Dearomatization: Recent advances have shown that chiral copper hydride complexes can catalyze the asymmetric dearomatization of pyridines without prior activation of the heterocycle. nih.gov Future work could investigate if Pyridine, 4-bromo-2-(dibromomethyl)- can undergo a similar transformation, creating highly functionalized and enantioenriched piperidine (B6355638) structures.

Chiral Ligand Synthesis: The pyridine nitrogen and the brominated side chain provide two potential coordination sites for metals. This makes the molecule a candidate for conversion into a novel chiral ligand. For example, asymmetric substitution of one of the bromine atoms in the dibromomethyl group could lead to a new class of Pyridine-oxazoline (PyOX) type ligands, which have shown great promise in asymmetric catalysis. rsc.orgresearchgate.net

Enantioselective Reductions: The dibromomethyl group could potentially be reduced to a bromomethyl group. Developing a catalytic enantioselective reduction would provide access to chiral 4-bromo-2-(bromomethyl)pyridine (B3075566) derivatives, valuable building blocks for complex molecule synthesis.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of three bromine atoms in Pyridine, 4-bromo-2-(dibromomethyl)- suggests a rich and largely unexplored reactivity profile. The interplay between the electron-deficient pyridine ring and the reactive C-Br bonds could lead to unprecedented chemical transformations. pearson.com

Key areas for investigation are:

Selective Functionalization: A major challenge and opportunity is the selective reaction of one C-Br bond over the others. The two bromine atoms on the methyl group are chemically equivalent, but their reactivity will differ from the bromine on the aromatic ring. Nucleophilic substitution at the pyridine 2- or 4-position is generally facile due to stabilization of the intermediate by the nitrogen atom. chemicalforums.comquimicaorganica.org Research using carefully controlled conditions could achieve selective substitution at either the ring or the side chain.

Formation of Pyridyl-Carbenes/Carbenoids: The dibromomethyl group is a precursor to carbenes or carbenoids. Treatment with an appropriate organometallic reagent could generate a highly reactive intermediate that could undergo novel cyclization, insertion, or cycloaddition reactions, leading to complex polycyclic pyridine structures.

Radical Cascade Reactions: The multiple bromine atoms are ideal initiation points for radical reactions. A future research direction could involve triggering a radical cascade, where an initial radical formed at one position engages in a series of intramolecular reactions, terminated by the loss of another bromine atom, to rapidly build molecular complexity.

Metal-Mediated Cross-Coupling Reactions: While Suzuki and other cross-coupling reactions are standard for C-Br bonds on pyridine rings, their application to a dibromomethyl group is less common. Research could explore sequential or selective cross-coupling reactions to introduce different substituents at the ring and side-chain positions, creating a library of diverse molecules.

Integration with High-Throughput Experimentation and Automation in Chemical Research

The exploration of the complex reaction space of Pyridine, 4-bromo-2-(dibromomethyl)- is an ideal challenge for high-throughput experimentation (HTE) and laboratory automation. nih.gov HTE allows for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, bases) in parallel, using minimal amounts of material. acs.orgacs.org

Future applications include:

Reaction Optimization: HTE can be used to rapidly find the optimal conditions for the selective synthesis of the target molecule or for its subsequent selective functionalization. digitellinc.com For instance, an array of experiments could be designed to screen for catalysts and conditions that favor monosubstitution at the dibromomethyl group over disubstitution or reaction at the ring.

Discovery of New Reactions: By screening Pyridine, 4-bromo-2-(dibromomethyl)- against a diverse set of reactants and catalysts, HTE could uncover entirely new and unexpected transformations. chemrxiv.org This data-driven approach accelerates discovery beyond hypothesis-driven research.

Library Synthesis for Drug Discovery: An automated platform could use the molecule as a central scaffold. By reacting it with a library of different nucleophiles or coupling partners, a large and diverse collection of novel pyridine derivatives can be synthesized. These libraries are invaluable for screening against biological targets in drug discovery programs.

Advanced Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental research. For a molecule like Pyridine, 4-bromo-2-(dibromomethyl)-, where experimental data is scarce, theoretical studies are particularly valuable.

Promising research avenues include:

DFT Calculations for Reactivity and Selectivity: Density Functional Theory (DFT) can be used to calculate the electron distribution, bond energies, and transition states for potential reactions. This can predict which bromine atom is most susceptible to nucleophilic attack or radical abstraction, guiding the design of experiments for selective functionalization. Computational studies on related halogenated pyridines have already provided deep mechanistic insights. nih.govnih.gov

Prediction of Spectroscopic Properties: Calculating predicted NMR, IR, and other spectroscopic data would be invaluable for confirming the structure of newly synthesized derivatives of this compound.

Modeling of Non-Covalent Interactions: The bromine atoms on the molecule can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and binding to biological targets. rsc.org Computational models can predict the strength and geometry of these interactions, aiding in the design of new materials or drugs.

In Silico Screening: The structure of Pyridine, 4-bromo-2-(dibromomethyl)- and its virtual derivatives can be used for in silico screening against protein targets. Docking studies could predict binding affinities and poses, helping to prioritize which derivatives are most promising for synthesis and biological testing. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-(dibromomethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer :

- Direct Bromination : Start with 2-methylpyridine derivatives and perform bromination using reagents like N-bromosuccinimide (NBS) under UV light or radical initiators. Adjust stoichiometry to favor dibromination at the methyl group .

- Multi-Step Synthesis : Use Suzuki-Miyaura cross-coupling to introduce aryl groups after bromination (e.g., coupling with boronic acids in the presence of Pd catalysts). Optimize solvent polarity (e.g., THF/DMF mixtures) and temperature (60–100°C) to enhance yields .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 4-bromo-2-(dibromomethyl)pyridine?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. The dibromomethyl group () shows distinct splitting patterns in H NMR (δ ~5.5–6.5 ppm as a singlet or doublet) and C NMR (δ ~30–40 ppm for the CHBr carbon) .

- X-Ray Crystallography : Resolve crystal structures using SHELXL for refinement. Heavy bromine atoms enhance scattering, but require high-resolution data (R-factor < 0.05). Address absorption corrections with SADABS .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~308–310 for [M+H]) and isotopic patterns due to bromine .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer :

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Refer to SDS for LD data and disposal protocols .

- Stability : Store in amber vials at −20°C under inert atmosphere (Ar/N) to prevent degradation. Avoid exposure to moisture or light, which may hydrolyze Br–C bonds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dibromomethyl group in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model the electronic effects of the dibromomethyl group using Gaussian or ORCA. Compare HOMO/LUMO energies with analogous compounds (e.g., trifluoromethyl derivatives) to predict regioselectivity in Suzuki or Buchwald-Hartwig couplings .

- Molecular Dynamics : Simulate steric effects in Pd-catalyzed reactions. The bulky group may hinder transmetalation steps, requiring larger ligands (e.g., XPhos) to stabilize intermediates .

Q. What strategies resolve contradictions in crystallographic data caused by heavy bromine atoms?

- Methodological Answer :

- Anomalous Dispersion : Exploit bromine’s strong anomalous scattering (λ = 0.71073 Å) for phase determination. Use SHELXD for dual-space recycling to resolve ambiguities in electron density maps .

- Twinned Data Refinement : For overlapping reflections, apply TWINLAW in SHELXL. Test for pseudo-merohedral twinning and refine batch scale factors to improve R .

Q. How does the dibromomethyl group influence biological activity compared to mono-brominated or fluorinated analogs?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare IC values in enzymatic assays (e.g., kinase inhibition). The group’s electronegativity and steric bulk may enhance target binding but reduce metabolic stability versus analogs .

- Metabolic Profiling : Use LC-MS to track debromination in liver microsomes. The dibromomethyl group may undergo CYP450-mediated oxidation, forming reactive intermediates that require prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.